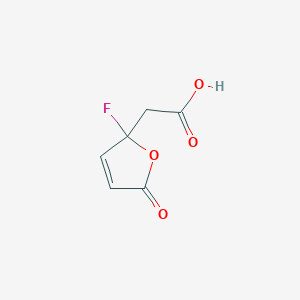

4-Fluoromuconolactone

Beschreibung

Historical Context of Fluorinated Aromatic Compound Degradation Studies

The study of how microorganisms break down fluorinated aromatic compounds has a rich history, driven by the increasing industrial use of these chemicals and concerns about their environmental fate. mdpi.comucd.ie Early research in the mid-20th century began to unravel the metabolic pathways of aromatic compounds in general, laying the groundwork for later investigations into their halogenated counterparts. nih.gov

The introduction of fluorine into aromatic structures was found to significantly alter their chemical properties and biological activities. asm.org This led to the widespread use of fluorinated compounds in pharmaceuticals, pesticides, and other industrial products. ethz.ch Consequently, the environmental presence of these compounds grew, prompting research into their persistence and potential for biodegradation. ucd.ie

Initial studies on the microbial degradation of fluorinated aromatics often focused on identifying bacterial strains capable of utilizing these compounds as a sole source of carbon and energy. nih.govasm.org Researchers discovered that while the carbon-fluorine bond is one of the strongest in organic chemistry, certain microorganisms have evolved enzymatic machinery to cleave it. researchgate.net These investigations revealed that the degradation pathways often converge on key intermediates, with 4-fluoromuconolactone being a prominent example in the breakdown of compounds like 4-fluorobenzoate (B1226621). ethz.chnih.gov The development of advanced analytical techniques, particularly 19F NMR spectroscopy, has been instrumental in identifying and characterizing transient fluorinated metabolites like this compound. oup.comoup.com

Significance of this compound as a Key Metabolic Intermediate

This compound holds a pivotal position in the aerobic degradation pathway of 4-fluorobenzoate and other related fluorinated aromatic compounds by various bacteria. ethz.ch Its formation and subsequent transformation are critical steps that lead to the removal of the fluorine substituent and the channeling of the carbon skeleton into central metabolic pathways. ethz.ch

The typical aerobic degradation of 4-fluorobenzoate begins with its conversion to 4-fluorocatechol (B1207897). oup.com This is followed by an intradiol ring cleavage to form 3-fluoro-cis,cis-muconic acid. The subsequent and crucial step is the cycloisomerization of this muconic acid derivative to yield (+)-4-fluoromuconolactone. nih.gov This reaction is catalyzed by muconate cycloisomerases. nih.gov

The formation of this compound is significant because it sets the stage for defluorination. Unlike some other halogenated compounds where dehalogenation can occur earlier in the pathway, in the case of 4-fluorobenzoate degradation, the fluorine atom is typically removed from the lactone intermediate. ethz.ch The enzymatic hydrolysis of this compound leads to the formation of maleylacetate (B1240894) and the release of fluoride (B91410) ions. nih.govpsu.edu Maleylacetate can then be further metabolized and enter the tricarboxylic acid (TCA) cycle. ethz.ch The efficient conversion of this compound is therefore essential for the complete mineralization of the original fluorinated pollutant.

Overview of Research Trajectories in this compound Biochemistry

Current and future research on this compound biochemistry is following several interconnected trajectories, driven by the need for effective bioremediation technologies and a deeper understanding of microbial metabolism.

One major area of focus is the detailed characterization of the enzymes involved in the formation and breakdown of this compound. This includes studying the structure, function, and substrate specificity of enzymes like muconate cycloisomerase and dienelactone hydrolase. nih.govnih.gov Understanding these enzymes at a molecular level can inform protein engineering efforts to enhance their efficiency and stability for biotechnological applications.

Another significant research direction is the exploration of the diversity of microbial pathways for fluorinated aromatic compound degradation. While the pathway involving this compound is well-established, alternative routes have been discovered. For instance, some bacteria can defluorinate 4-fluorobenzoate at an earlier stage, bypassing the formation of this compound altogether. asm.orgnih.gov Comparative studies of these different pathways can provide insights into the evolution of microbial catabolic capabilities.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

126645-15-6 |

|---|---|

Molekularformel |

C6H5FO4 |

Molekulargewicht |

160.1 g/mol |

IUPAC-Name |

2-(2-fluoro-5-oxofuran-2-yl)acetic acid |

InChI |

InChI=1S/C6H5FO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |

InChI-Schlüssel |

JWTRAEIUKUKVDW-UHFFFAOYSA-N |

SMILES |

C1=CC(OC1=O)(CC(=O)O)F |

Kanonische SMILES |

C1=CC(OC1=O)(CC(=O)O)F |

Synonyme |

4-carboxymethyl-4-fluorobut-2-en-4-olide 4-fluoromuconolactone |

Herkunft des Produkts |

United States |

Enzymatic Biogenesis and Formation Mechanisms of 4 Fluoromuconolactone

Precursor Compounds and Initial Ring Cleavage

The journey to 4-fluoromuconolactone begins with precursor compounds that undergo enzymatic modification, primarily through the action of dioxygenase enzymes, which catalyze the cleavage of the aromatic ring.

Formation from 4-Fluorocatechol (B1207897)

4-Fluorocatechol serves as a direct precursor in the biosynthesis of this compound. nih.govoup.com The process is initiated by the enzymatic action of catechol 1,2-dioxygenase. This enzyme, found in various microorganisms such as Pseudomonas cepacia, facilitates the ortho-cleavage of the 4-fluorocatechol ring. nih.govoup.com This crucial step results in the formation of 3-fluoro-cis,cis-muconate (B1243151). nih.govethz.ch The stability and subsequent reactions of the resulting this compound have been a subject of detailed study. nih.gov

The enzymatic conversion of 4-fluorocatechol to this compound has been demonstrated using partially purified preparations of catechol 1,2-dioxygenase from Pseudomonas cepacia and muconate cycloisomerase from Alcaligenes eutrophus 335. nih.gov This reaction yields (+)-4-fluoromuconolactone, which has been unambiguously identified as the major product. nih.gov

Role in 4-Fluorobenzoate (B1226621) Catabolism

This compound is a critical metabolite in the bacterial degradation pathway of 4-fluorobenzoate. nih.govethz.ch Several bacterial strains, including Burkholderia cepacia, Pseudomonas sp. B13, Alcaligenes eutrophus JMP134, and A. eutrophus 335, utilize an aerobic pathway for 4-fluorobenzoate metabolism. ethz.ch This pathway commences with the conversion of 4-fluorobenzoate to 4-fluorocatechol. oup.com Subsequently, the catechol 1,2-dioxygenase-mediated ring cleavage of 4-fluorocatechol produces 3-fluoro-cis,cis-muconate. nih.govethz.ch This intermediate is then cycloisomerized to form this compound. nih.govethz.ch

The degradation of 4-fluorobenzoate is of environmental significance due to the presence of fluorinated organic compounds in various industrial products and pollutants. ethz.ch The microbial breakdown of these compounds is a key process in their removal from the environment.

Muconate Cycloisomerase Catalysis in this compound Synthesis

The cycloisomerization of 3-fluoro-cis,cis-muconate to this compound is a pivotal step catalyzed by the enzyme muconate cycloisomerase. This enzyme exhibits specific substrate preferences and stereochemical control over the reaction.

Substrate Specificity and Isomerization Pathways

Muconate cycloisomerases from various bacterial sources, including A. eutrophus 335, A. eutrophus JMP134, and P. cepacia, have been shown to act on 3-fluoro-cis,cis-muconate to produce this compound as the sole major product. nih.gov Studies on the substrate specificity of muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus have revealed that they efficiently transform 3-fluoro-cis,cis-muconate. nih.gov

Interestingly, dichloromuconate cycloisomerase from A. eutrophus JMP134 also primarily catalyzes the cycloisomerization of 3-fluoro-cis,cis-muconate to this compound, a reaction that, unlike with its chloro- and bromo-substituted substrates, does not involve dehalogenation. nih.govnih.gov This highlights the distinct mechanistic pathways for different halogenated substrates. While chloro- and bromo-substituted muconates can undergo dehalogenation during cycloisomerization, the fluorine substituent in 3-fluoro-cis,cis-muconate remains, leading to the formation of the fluorinated lactone. nih.govethz.ch

The table below summarizes the activity of different muconate cycloisomerases on various substrates.

| Enzyme Source | Substrate | Major Product | Reference |

| Alcaligenes eutrophus 335 | 3-fluoro-cis,cis-muconate | (+)-4-Fluoromuconolactone | nih.gov |

| Alcaligenes eutrophus JMP134 | 3-fluoro-cis,cis-muconate | (+)-4-Fluoromuconolactone | nih.gov |

| Pseudomonas cepacia | 3-fluoro-cis,cis-muconate | (+)-4-Fluoromuconolactone | nih.gov |

| Pseudomonas putida | 3-fluoro-cis,cis-muconate | Not specified | nih.gov |

| Acinetobacter calcoaceticus | 3-fluoro-cis,cis-muconate | Not specified | nih.gov |

| Dichloromuconate cycloisomerase (A. eutrophus JMP134) | 3-fluoro-cis,cis-muconate | (+)-4-Fluoromuconolactone | nih.gov |

Stereochemical Aspects of Enzymatic Formation

The enzymatic formation of this compound is a stereospecific process. The action of muconate cycloisomerases on 3-fluoro-cis,cis-muconate yields the (+)-enantiomer of this compound. nih.gov This stereoselectivity is a hallmark of enzyme-catalyzed reactions and is crucial for the subsequent steps in the metabolic pathway. The specific stereochemistry of the product is dictated by the architecture of the enzyme's active site, which orients the substrate in a precise manner for the cycloisomerization reaction to occur.

Genetic and Biochemical Characterization of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound, namely catechol 1,2-dioxygenase and muconate cycloisomerase, have been the subject of genetic and biochemical investigations to understand their structure, function, and regulation.

The genes encoding these enzymes are often found in gene clusters responsible for the degradation of aromatic compounds. For instance, in Cupriavidus necator JMP134, the genes for the ortho ring-cleavage pathway are located on the catabolic plasmid pJP4. oup.com The expression of these genes is typically induced by the presence of the substrate, such as 4-fluorobenzoate. nih.gov For example, the induction of dienelactone hydrolases during the growth of various strains with 4-fluorobenzoate suggests their involvement in the further metabolism of this compound. nih.gov

Biochemical studies have focused on purifying these enzymes and characterizing their kinetic properties and substrate specificities. nih.govnih.gov These studies have been instrumental in elucidating the catalytic mechanisms and understanding how these enzymes have evolved to handle halogenated substrates. The comparison of muconate cycloisomerases with chloromuconate cycloisomerases, for instance, provides insights into the molecular basis of dehalogenation reactions. nih.gov

Further research into the genetic regulation and protein engineering of these enzymes could open avenues for developing bioremediation strategies for environments contaminated with fluorinated aromatic compounds.

Microbial Degradation Pathways Involving 4 Fluoromuconolactone

Aerobic Catabolism of Fluoroaromatic Compounds

Under aerobic conditions, various bacteria and fungi can metabolize fluoroaromatic compounds, often funneling them through a series of reactions that generate central intermediates like 4-fluoromuconolactone. The initial steps typically involve the oxygen-dependent cleavage of a fluorinated aromatic ring. ethz.ch

Several species within the genus Pseudomonas are known to degrade fluoroaromatic compounds such as 4-fluorobenzoate (B1226621). In strains like Pseudomonas cepacia and Pseudomonas sp. B13, the aerobic metabolism of 4-fluorobenzoate begins with its conversion to 4-fluorocatechol (B1207897). ethz.chnih.gov This is followed by ortho-cleavage of the aromatic ring to yield 3-fluoro-cis,cis-muconate (B1243151). nih.gov

The crucial subsequent step is the enzymatic cycloisomerization of 3-fluoro-cis,cis-muconate, a reaction catalyzed by muconate cycloisomerases. nih.gov This reaction yields (+)-4-fluoromuconolactone as the sole major product. ethz.chnih.gov It is important to note that this cycloisomerization is the primary reaction, and unlike with certain chloro- and bromo-substituted substrates, defluorination is not coupled with this step. ethz.chnih.gov

The degradation pathway continues with the enzymatic conversion of this compound. While this intermediate decomposes spontaneously at a very slow rate to maleylacetate (B1240894), an enzymatic conversion is necessary for an efficient metabolic flux. nih.gov In Pseudomonas sp. strain MT1, a trans-dienelactone hydrolase (trans-DLH) has been identified that acts on this compound to form maleylacetate. asm.orgnih.gov Furthermore, studies with cell extracts from Pseudomonas putida A3.12 suggest that other hydrolytic enzymes may also be involved in the conversion of this compound. nih.govresearchgate.net The induction of dienelactone hydrolases and maleylacetate reductase during growth with 4-fluorobenzoate further supports their role in this catabolic route. asm.org

Similar to Pseudomonas, species of Alcaligenes (some now reclassified, e.g., Alcaligenes eutrophus as Ralstonia eutropha or Cupriavidus necator) utilize a comparable pathway for the aerobic degradation of 4-fluorobenzoate. nih.govnih.gov Strains such as Alcaligenes eutrophus 335 and JMP134 convert 4-fluorobenzoate to 3-fluoro-cis,cis-muconate. ethz.chnih.gov

The muconate cycloisomerases and even dichloromuconate cycloisomerases present in these strains catalyze the cycloisomerization of 3-fluoro-cis,cis-muconate, producing this compound as the main product. nih.gov This confirms that the primary function of these enzymes with this substrate is cycloisomerization, rather than dehalogenation. nih.gov In Alcaligenes eutrophus 335, a trans-dienelactone hydrolase is induced during growth on 4-fluorobenzoate, indicating its role in the subsequent metabolism of the this compound intermediate. asm.org The participation of dienelactone hydrolases is a common feature in various strains that utilize 4-fluorobenzoate, pointing to their essential function in converting the lactone intermediate. nih.govresearchgate.net

The metabolic pathway involving this compound is not limited to Pseudomonas and Alcaligenes. Burkholderia fungorum FLU100 can catabolize 2-fluoro-cis,cis-muconic acid via a cycloisomerization reaction to produce this compound. doi.org Additionally, Ralstonia sp. strain H1, as part of a bacterial consortium, degrades 4-fluorobenzoic acid through a pathway involving 4-fluorocatechol and the subsequent formation of a muconolactone, consistent with the production of this compound. asm.orgrug.nl

In contrast, some bacteria employ different strategies. For instance, Aureobacterium sp. strain RHO25 degrades 4-fluorobenzoate through a distinct pathway that proceeds via 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate, thereby bypassing the formation of this compound. researchgate.net While various fungi, such as Cunninghamella elegans, are known to biotransform fluorinated organic compounds, the specific pathways involving this compound are less characterized in these organisms. doi.org

Role of this compound as a Central Metabolite in Biodehalogenation

This compound serves as a pivotal and relatively stable intermediate in the aerobic microbial degradation of certain fluoroaromatic compounds. nih.gov Its formation is a key strategic step that prepares the molecule for the eventual, and often difficult, cleavage of the carbon-fluorine bond.

A critical aspect of this pathway is that the formation of this compound from 3-fluoro-cis,cis-muconate is a cycloisomerization reaction, not a dehalogenation event. ethz.chnih.gov This is a significant distinction from the metabolism of some other halogenated aromatics, where halide elimination can occur simultaneously with cycloisomerization. nih.gov In the case of fluoroaromatics, the defluorination occurs at a later stage. ethz.chfrontiersin.org

The enzymatic conversion of this compound is the gateway to biodehalogenation. Spontaneous elimination of hydrogen fluoride (B91410) (HF) from the lactone is negligible. nih.gov Instead, enzymes such as dienelactone hydrolases are required to act on this compound, converting it primarily to maleylacetate. nih.govasm.orgnih.gov This hydrolysis is believed to form a halohydrin intermediate, which can then spontaneously eliminate the fluoride ion. asm.org Thus, the enzymatic processing of this compound is the essential step that facilitates the removal of fluorine, channeling the defluorinated carbon skeleton into central metabolic pathways.

Intermediary Metabolism and Channelling into Central Carbon Pathways

Intermediary metabolism encompasses the intracellular processes that convert molecules derived from nutrients into energy and cellular building blocks. sajaa.co.za this compound is an intermediate that must be further metabolized before its carbon atoms can be assimilated by the cell. ethz.chnih.gov

The pathway funnels the products of aromatic degradation into central metabolism through the 3-oxoadipate (B1233008) pathway. The conversion of this compound to maleylacetate by a hydrolase is the first step in this channeling process. nih.govasm.org Maleylacetate is then reduced to 3-oxoadipate (β-ketoadipate) in a reaction catalyzed by maleylacetate reductase, an enzyme that is induced during growth on 4-fluorobenzoate. asm.orgasm.org

3-Oxoadipate is a key intermediate in the catabolism of many aromatic compounds. It is subsequently cleaved into succinyl-CoA and acetyl-CoA. These two compounds are central metabolites that can directly enter the tricarboxylic acid (TCA) cycle, which is the primary energy-generating pathway in aerobic organisms. ethz.ch Through this series of reactions, microorganisms can utilize a recalcitrant compound like 4-fluorobenzoate as a source of carbon and energy.

Compound Names

Mechanistic Enzymology of 4 Fluoromuconolactone Transformation

Dienelactone Hydrolase Activity on 4-Fluoromuconolactone

Dienelactone hydrolases (DLHs) are key enzymes in the bacterial degradation of chloroaromatic compounds via the modified ortho-cleavage pathway. nih.govebi.ac.uk Their role in the transformation of this compound, a metabolite formed from 4-fluorobenzoate (B1226621), has been a subject of significant research. nih.govnih.gov The induction of DLHs during the growth of various bacterial strains on 4-fluorobenzoate suggests their participation in its conversion. nih.gov

Enzyme Kinetics and Substrate Affinity

The kinetic parameters of dienelactone hydrolases for this compound and related substrates have been characterized in several studies. These parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a quantitative measure of enzyme efficiency and substrate affinity.

Different types of dienelactone hydrolases, classified based on their specificity towards cis- and trans-dienelactones, exhibit varying activities towards this compound. asm.orgnih.gov For instance, the dienelactone hydrolase from Pseudomonas sp. B13, a type III hydrolase, is capable of hydrolyzing both cis- and trans-dienelactones. plos.orgnih.gov In contrast, the dienelactone hydrolase from Pseudomonas cepacia (type II) shows a preference for cis-dienelactone (B1242186) and does not significantly convert this compound. nih.gov The trans-dienelactone hydrolase (trans-DLH) from Pseudomonas reinekei MT1 also acts on this compound, converting it to maleylacetate (B1240894). dntb.gov.uadntb.gov.ua

Table 1: Kinetic Parameters of Dienelactone Hydrolases for Various Substrates

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

|---|---|---|---|---|---|

| Cupriavidus necator JMP134 (TfdEI) | cis-Dienelactone | 87 | 10.4 | 0.12 | plos.org |

| Cupriavidus necator JMP134 (TfdEI) | trans-Dienelactone | 84 | 4.6 | 0.05 | plos.org |

| Cupriavidus necator JMP134 (TfdEII) | cis-Dienelactone | 305 | 40.0 | 0.13 | plos.org |

| Cupriavidus necator JMP134 (TfdEII) | trans-Dienelactone | 178 | 16.8 | 0.09 | plos.org |

| Pseudomonas sp. B13 | cis-Dienelactone | 400 | - | - | plos.org |

| Pseudomonas sp. B13 | trans-Dienelactone | 400 | - | - | plos.org |

Note: Specific kinetic data for this compound is not always available in a comparable format.

Proposed Reaction Mechanisms for Lactone Hydrolysis and Dehalogenation

The enzymatic conversion of this compound primarily proceeds via hydrolysis to form maleylacetate. nih.govdntb.gov.ua This reaction is crucial as the spontaneous decomposition of this compound is slow. nih.gov The proposed mechanism for dienelactone hydrolase catalysis involves a catalytic triad (B1167595), similar to that found in serine and cysteine proteases. dntb.gov.ua In many dienelactone hydrolases, this triad consists of Cysteine, Histidine, and Aspartate residues. ebi.ac.uk

The reaction is thought to proceed through the formation of a covalently bound acyl-enzyme intermediate. dntb.gov.ua The nucleophilic cysteine attacks the carbonyl carbon of the lactone ring, leading to ring opening. Subsequent hydrolysis of this intermediate releases the product, maleylacetate. ebi.ac.uk In the case of this compound, the reaction results in both hydrolysis of the lactone ring and dehalogenation, although the exact timing and mechanism of fluoride (B91410) elimination are still under investigation. One proposed pathway suggests that the hydrolysis to maleylacetate is the primary enzymatic step. dntb.gov.ua

Specificity and Promiscuity of Dienelactone Hydrolases toward Halogenated Lactones

Dienelactone hydrolases exhibit a range of specificities for different halogenated lactones. This substrate promiscuity is a key feature that allows bacteria to adapt to the degradation of various xenobiotic compounds. The classification of DLHs into different types is based on their relative activities towards cis- and trans-dienelactones. nih.govnih.gov

Type I hydrolases, found in strains like Alcaligenes eutrophus 335, show a strong preference for trans-dienelactone. nih.govnih.gov

Type II hydrolases, such as the one from Pseudomonas cepacia, preferentially hydrolyze cis-dienelactone. nih.govnih.gov

Type III hydrolases, from organisms like Pseudomonas sp. B13 and Cupriavidus necator JMP134, can hydrolyze both isomers at comparable rates. nih.govplos.orgnih.gov

The ability of some DLHs, like the trans-DLH from Pseudomonas reinekei MT1, to act on this compound and 4-chloromuconolactone highlights their role in the degradation of various halogenated aromatic compounds. dntb.gov.uadntb.gov.uaresearchgate.net This promiscuity is significant as it prevents the accumulation of toxic intermediates. dntb.gov.uaresearchgate.net

Other Enzymatic Conversions of this compound

While dienelactone hydrolases are the primary enzymes associated with this compound transformation, other hydrolytic enzymes may also be involved.

Identification of Novel Hydrolytic Activities

Research has indicated that in some bacterial strains, enzymes other than the canonical dienelactone hydrolases may contribute to the hydrolysis of this compound. nih.gov For example, experiments with cell extracts of Pseudomonas putida A3.12 suggested the presence of at least one other hydrolytic enzyme capable of converting this compound. nih.gov The identification and characterization of such novel enzymes are crucial for a complete understanding of the metabolic pathways for fluorinated aromatics.

Structural Biology Approaches to Enzyme-4-Fluoromuconolactone Interactions

Understanding the three-dimensional structure of dienelactone hydrolases and their complexes with substrates or inhibitors provides valuable insights into their catalytic mechanisms and substrate specificity. X-ray crystallography has been a key technique in this area.

The structure of dienelactone hydrolase reveals a compact α/β hydrolase fold. researchgate.net The active site is located in a cavity, and studies with inhibitor-bound structures have helped to identify key residues involved in substrate binding and catalysis. dntb.gov.ua For instance, in one type of dienelactone hydrolase, the substrate is held in the active site by hydrophobic interactions and ion pairs with arginine residues. The catalytic triad, often Cys-His-Asp, is positioned to facilitate the nucleophilic attack on the lactone ring. dntb.gov.uaebi.ac.uk While specific structural data for a this compound-bound dienelactone hydrolase is limited, the existing structures of related complexes provide a strong basis for modeling these interactions and understanding the determinants of substrate specificity.

Non Enzymatic and Spontaneous Reactions of 4 Fluoromuconolactone

Spontaneous Decomposition to Maleylacetate (B1240894)

Under neutral conditions (pH 7), 4-fluoromuconolactone undergoes spontaneous decomposition, with maleylacetate being the principal product. nih.govresearchgate.netresearchgate.net This reaction is considered a primary step in its non-enzymatic degradation pathway. nih.gov It has been suggested that this transformation could proceed through a mechanism involving a halohydrin intermediate, which then spontaneously eliminates the fluoride (B91410) ion to form maleylacetate. asm.org The conversion of this compound to maleylacetate can be monitored spectrophotometrically. nih.gov

Decarboxylation to Cis-Acetylacrylate

Following its formation, maleylacetate is inherently unstable under neutral conditions and spontaneously decarboxylates to yield cis-acetylacrylate. nih.govnih.gov This subsequent reaction further illustrates the cascade of spontaneous chemical transformations that this compound and its immediate derivatives can undergo without enzymatic intervention. nih.govwikigenes.org

The progression from this compound to cis-acetylacrylate via maleylacetate represents a key non-enzymatic pathway. nih.gov

Formation of Other Unidentified Products and Side Reactions

In addition to the main pathway leading to maleylacetate, the spontaneous decomposition of this compound also yields significant quantities of an unidentified compound. nih.govresearchgate.net Despite the presence of a fluorine atom, the elimination of hydrogen fluoride (HF) to form the two isomeric dienelactones (4-carboxymethylenebut-2-en-4-olides) is considered a negligible side reaction. nih.govresearchgate.net This indicates a degree of stability against dehydrofluorination under these conditions.

Influence of pH and Environmental Factors on Spontaneous Reactivity

The spontaneous reactivity of this compound is notably influenced by pH. The decomposition to maleylacetate is specifically reported to occur at a pH of 7. nih.govresearchgate.netresearchgate.net While detailed studies on a wide range of pH values are not extensively documented in the provided sources, the instability of the resulting maleylacetate is also noted under neutral conditions. nih.gov Other environmental factors such as temperature and humidity could theoretically affect the stability and reaction rates, as they do for other chemical compounds, but specific data for this compound are not detailed in the search results. nih.govresearchgate.net

Advanced Analytical Techniques for 4 Fluoromuconolactone Detection and Quantification in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and characterizing metabolites in complex biological samples. nih.govnih.gov It provides detailed information about the chemical structure and environment of atomic nuclei.

¹⁹F NMR for Tracking Fluorinated Metabolites

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and specific tool for monitoring the fate of 4-fluoromuconolactone and other fluorinated intermediates during microbial degradation. nih.govnih.gov The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorinated compounds, facilitating their identification and quantification directly in culture supernatants or cell extracts. nih.govnih.gov This technique has been instrumental in identifying unstable intermediates like fluoromuconolactones and fluoromaleylacetates. nih.gov The disappearance of the ¹⁹F NMR signal for a fluorinated substrate and the simultaneous appearance of new signals corresponding to metabolites and the fluoride (B91410) ion provide direct evidence of biodegradation and defluorination. nih.govresearchgate.net

| Compound | ¹⁹F NMR Chemical Shift (ppm) | Reference Compound |

| This compound | -111.7 | CFCl₃ |

| 3-Fluorobenzoate | -113.9 | CFCl₃ |

| Fluoride Ion | -119.5 to -123.0 | CFCl₃ |

| 4-Fluorobenzoate (B1226621) | -114.2 | CFCl₃ |

| Note: Chemical shifts are reported relative to CFCl₃. Actual values can vary slightly depending on the solvent and other experimental conditions. nih.govoup.com |

¹H and ¹³C NMR for Structural Elucidation of Intermediates

While ¹⁹F NMR is specific to fluorinated compounds, ¹H and ¹³C NMR provide comprehensive structural information about all organic molecules in a sample, including this compound and its non-fluorinated degradation products. researchgate.netasm.orgresearchgate.net ¹H NMR is used to determine the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. wikipedia.org Together, these techniques allow for the complete structural elucidation of metabolic intermediates, confirming their identity and providing insights into the stereochemistry of enzymatic reactions. nih.gov For instance, the coupling patterns and chemical shifts in ¹H NMR can help distinguish between different isomers of muconolactone.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of enzymatic reactions and separating complex mixtures of metabolites. researchgate.netnih.gov In the context of this compound research, HPLC is used to track the consumption of substrates like 4-fluorobenzoate and the formation and subsequent transformation of intermediates, including this compound. jseb.jpoup.com By coupling HPLC with a UV-Vis detector, compounds can be quantified based on their absorbance at a specific wavelength. oup.com This method allows for the determination of reaction kinetics and the assessment of substrate specificity of enzymes involved in the degradation pathway. nih.gov The retention time of a compound in the HPLC system serves as a key identifier when compared to authentic standards. asm.org

| Compound | Retention Time (min) | Mobile Phase | Detection Wavelength (nm) |

| 4-Fluorobenzoate | 2.76 | Acetonitrile/phosphoric acid (40:60 v/v) | 254 |

| Benzoate | 1.8 | Acetonitrile/phosphoric acid (40:60 v/v) | 254 |

| 5-Fluorosalicylate | 12.0 | Not specified | Not specified |

| Product X from 5-fluorosalicylate | 4.2 | Not specified | 292-296 |

| Product Y from 5-fluorosalicylate | 6.5 | Not specified | 292-296 |

| Note: Retention times and other parameters are highly dependent on the specific HPLC column, mobile phase composition, and flow rate used in the analysis. oup.comoup.com |

Mass Spectrometry (MS) for Identification and Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and elemental compositions of metabolites. researchgate.netasm.orgresearchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex biological mixtures. wikipedia.org LC-MS has been successfully used to identify intermediates such as 4-fluorocatechol (B1207897) and cis-dienelactone (B1242186) in the degradation pathway of fluorobenzene, a precursor to this compound. asm.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information, aiding in the definitive identification of unknown metabolites and helping to piece together the complete metabolic pathway. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid method used for quantitative analysis and for studying enzyme kinetics. researchgate.netnih.govoup.comoup.comresearchgate.net The principle behind this technique is the measurement of the absorption of UV or visible light by a molecule. sci-hub.selibretexts.org The formation or disappearance of a chromophoric substrate or product can be monitored over time by measuring the change in absorbance at a specific wavelength. jascoinc.com For example, the turnover of this compound can be analyzed spectrophotometrically by monitoring the change in absorbance at 240 nm. nih.gov This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the efficiency of the enzymes involved in the degradation of this compound. jascoinc.com

| Compound/Reaction | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Application |

| This compound Turnover | 240 | 4,200 (difference between maleylacetate (B1240894) and this compound) | Kinetic assay |

| trans-Dienelactone | 280 / 305 | 4,380 (at 305 nm) | Kinetic assay |

| 5-Fluorosalicylate Conversion Product | 292 | Not specified | Product formation monitoring |

| Note: Molar extinction coefficients are specific to the compound and the conditions under which they are measured. nih.govoup.com |

Environmental Significance and Bioremediation Applications of 4 Fluoromuconolactone Pathways

Role in the Environmental Fate and Cycling of Organofluorine Pollutants

Organofluorine compounds, characterized by the exceptionally strong carbon-fluorine bond, are increasingly prevalent in the environment due to their widespread use in pharmaceuticals, agrochemicals, and industrial materials. wikipedia.orgacs.orgnih.gov Their persistence and potential for bioaccumulation raise significant environmental and health concerns. wikipedia.orgnumberanalytics.commdpi.com The microbial degradation of these pollutants is a key process in their environmental fate, and the 4-fluoromuconolactone pathway plays a crucial role in the breakdown of certain fluorinated aromatic compounds. nih.govethz.ch

This compound is a key intermediate in the aerobic microbial degradation of compounds like 4-fluorobenzoate (B1226621). nih.govethz.chnih.gov Bacteria possessing the necessary enzymatic machinery can convert 4-fluorobenzoate into 4-fluorocatechol (B1207897). This is then cleaved by catechol 1,2-dioxygenase to form 3-fluoro-cis,cis-muconate (B1243151). nih.govasm.org Subsequently, muconate cycloisomerase catalyzes the conversion of 3-fluoro-cis,cis-muconate into (+)-4-fluoromuconolactone. nih.govnih.gov The formation of this compound is a critical step that precedes defluorination, the removal of the fluorine atom. While spontaneous decomposition of this compound to maleylacetate (B1240894) can occur, it is a slow process. nih.govnih.gov Therefore, the enzymatic conversion of this compound is considered essential for efficient degradation. nih.govnih.gov This pathway ultimately leads to the formation of non-fluorinated metabolites that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, effectively removing the pollutant from the environment. ethz.choup.com

The position of the fluorine atom on an aromatic ring significantly influences its biodegradability. doi.orgresearchgate.net For instance, while 4-fluorobenzoate can be degraded via the this compound pathway, other isomers may lead to the formation of dead-end metabolites that are resistant to further breakdown. doi.orgresearchgate.net This highlights the specificity of microbial catabolic pathways and the challenges associated with the bioremediation of complex mixtures of organofluorine pollutants. The study of this compound and its associated pathways provides valuable insights into the natural attenuation of organofluorine contaminants and informs strategies for their removal.

Biotechnological Strategies for Contaminated Site Cleanup

The persistence of organofluorine pollutants in the environment necessitates the development of effective remediation technologies. acs.orgmdpi.com Biotechnological approaches, which utilize the metabolic capabilities of microorganisms, offer a promising and environmentally friendly solution for the cleanup of sites contaminated with these recalcitrant compounds. mdpi.comresearchgate.netwaocp.com The this compound pathway is a key target for the development of such strategies.

Enhanced Biodegradation Approaches

Enhancing the natural biodegradation potential of microorganisms is a key strategy for cleaning up sites contaminated with fluorinated compounds. This can be achieved through several approaches:

Bioaugmentation: This involves the introduction of specific, highly efficient microbial strains or consortia capable of degrading the target pollutants into the contaminated environment. researchgate.net For instance, bacteria that effectively utilize the this compound pathway could be introduced to a site contaminated with 4-fluorobenzoate to accelerate its removal.

Biostimulation: This approach focuses on stimulating the growth and activity of indigenous microorganisms that already possess the desired degradative capabilities. This can be done by adding nutrients, electron acceptors (like oxygen), or other growth-promoting substances to the contaminated soil or water. aau.edu

Genetic Engineering: Modern biotechnology tools allow for the modification of microorganisms to enhance their degradative abilities. researchgate.netnih.gov This could involve engineering bacteria to express higher levels of the key enzymes in the this compound pathway, such as catechol 1,2-dioxygenase and muconate cycloisomerase, or to have a broader substrate range for degrading various organofluorine compounds. nih.gov

These enhanced biodegradation strategies hold significant potential for the efficient and cost-effective remediation of organofluorine-contaminated environments.

Microbial Consortia in Fluorinated Compound Remediation

In natural environments, the degradation of complex pollutants is often carried out by microbial consortia, which are communities of different microbial species that work together. researchgate.netplos.orgnih.gov These consortia can be more robust and efficient at degrading pollutants than single microbial strains. plos.orgnih.gov

The advantages of using microbial consortia for the remediation of fluorinated compounds include:

Metabolic Cooperation: Different species within the consortium can carry out different steps of the degradation pathway. For example, one species might convert a fluorinated aromatic compound to this compound, while another species specializes in the subsequent defluorination and breakdown of this intermediate.

Broader Substrate Range: A consortium can often degrade a wider range of pollutants than a single species, which is particularly important for sites contaminated with mixtures of different organofluorine compounds. plos.org

Increased Resilience: Consortia can be more resistant to environmental stresses and toxic intermediates that may be produced during the degradation process. nih.gov

Several studies have demonstrated the effectiveness of microbial consortia in degrading persistent fluorinated compounds. plos.orgnih.gov For example, a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 was shown to be effective in the mineralization of 4-fluorobenzoate. rug.nl The development and application of tailored microbial consortia that leverage the this compound pathway are a promising avenue for the bioremediation of fluorinated pollutants.

Ecologically Relevant Considerations in Fluorinated Compound Biotransformation

The biotransformation of fluorinated compounds in the environment is a complex process with several ecologically relevant considerations. The introduction of these synthetic compounds into ecosystems can have unintended consequences on microbial communities and the broader environment. numberanalytics.comacs.org

One key consideration is the potential for the formation of toxic or persistent transformation products. doi.orgnih.gov While the this compound pathway can lead to the complete mineralization of some organofluorine compounds, incomplete degradation can result in the accumulation of fluorinated intermediates. doi.orgresearchgate.net For example, if the enzymatic machinery for the steps following the formation of this compound is absent or inefficient, this intermediate or other fluorinated metabolites could accumulate, potentially exerting toxic effects on the local biota.

Furthermore, the environmental conditions at a contaminated site, such as pH, temperature, and the availability of other nutrients, can significantly influence the rate and extent of biotransformation. acs.org Understanding these ecological factors is crucial for predicting the environmental fate of fluorinated pollutants and for designing effective bioremediation strategies that minimize adverse ecological impacts.

Theoretical and Computational Chemistry Approaches to 4 Fluoromuconolactone

Quantum Chemical Studies of Carbon-Fluorine Bond Activation and Cleavage

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation and cleavage represent a significant challenge. researchgate.net Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic structure and reactivity of fluorinated molecules like 4-fluoromuconolactone. researchgate.netresearchgate.netsumitomo-chem.co.jp

Studies on the activation of C-F bonds in various organofluorine compounds have highlighted the importance of transition metal catalysis. researchgate.netmdpi.comox.ac.uk These studies, while not specific to this compound, reveal that the activation energy for C-F bond cleavage is often raised by the strong repulsive interactions between the electron-rich fluorine atom and the d-occupied orbitals of the transition metal. researchgate.net For a molecule like this compound, quantum chemical calculations can predict the most likely sites for nucleophilic or electrophilic attack and the energetic barriers associated with C-F bond cleavage under different catalytic conditions. qub.ac.uk

A combination of gas-phase experiments and DFT calculations on fluorinated coinage metal carboxylates has provided insights into competing fragmentation pathways, including decarboxylation and C-F bond activation. researchgate.net Such studies can serve as a model for understanding the decomposition of this compound, suggesting potential pathways beyond simple hydrolysis.

Future quantum chemical studies could focus on modeling the active site of dehalogenases that act on fluorinated compounds to elucidate the specific interactions that facilitate C-F bond scission in this compound.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with the enzymes responsible for its transformation, such as muconate cycloisomerase and dienelactone hydrolase. researchgate.netebi.ac.ukplos.org These simulations, which model the movements of atoms and molecules over time, can reveal the conformational changes in both the substrate and the enzyme's active site upon binding. frontiersin.orgrsc.orgnih.gov

MD simulations have been employed to study the stability and dynamics of muconate cycloisomerase, an enzyme that catalyzes the cycloisomerization of muconates. researchgate.netresearchgate.net While these studies may not have used this compound as the substrate, they provide a validated computational model of the enzyme. By introducing this compound into the simulated active site, researchers can investigate how the fluorine substituent affects the binding affinity, orientation, and dynamics of the substrate within the enzyme. This can help explain the observed substrate specificity of different cycloisomerase variants. nih.gov

Similarly, MD simulations of dienelactone hydrolase, an enzyme in the chlorocatechol degradation pathway, can shed light on its interaction with this compound. ebi.ac.ukplos.org The crystal structure of dienelactone hydrolase variants has been determined, providing a starting point for such simulations. rcsb.org MD simulations can help to understand the role of specific amino acid residues in the active site in stabilizing the transition state and facilitating the hydrolysis of the lactone ring. Steered MD simulations can even be used to model the process of substrate binding and product release, identifying key residues that control ligand migration within the enzyme. youtube.com

| Enzyme | Computational Method | Key Insights from Simulations | Potential Application to this compound |

| Muconate Cycloisomerase | Molecular Docking, Molecular Dynamics | Identification of active site residues, analysis of enzyme stability and dynamics. researchgate.netresearchgate.net | Predicting binding affinity and orientation of this compound, understanding the effect of the fluorine atom on catalysis. |

| Dienelactone Hydrolase | Molecular Dynamics, Steered Molecular Dynamics | Elucidation of substrate binding pathways, identification of key residues for catalysis and ligand migration. plos.orgyoutube.com | Modeling the hydrolysis of this compound, guiding the engineering of enzymes with improved activity towards this substrate. |

Reaction Mechanism Predictions and Energy Landscapes

The combination of quantum mechanics and molecular mechanics (QM/MM) methods is a powerful approach for studying enzymatic reaction mechanisms. These hybrid methods treat the reactive part of the system (the substrate and key active site residues) with a high level of quantum chemical theory, while the rest of the enzyme and solvent are modeled using classical molecular mechanics. sci-hub.st

A QM/MM study on the reaction of 2-chloro-cis,cis-muconate (B1241311) with muconate cycloisomerase has provided a detailed understanding of the cycloisomerization and dehalogenation steps. sci-hub.st Given the structural similarity between 2-chloromuconate and this compound, this study serves as an excellent template for investigating the reaction mechanism of this compound. By substituting the chlorine atom with fluorine in the computational model, researchers can calculate the energy profile for the entire reaction, including the energies of intermediates and transition states. This would reveal the rate-determining step and provide a quantitative prediction of the reaction kinetics. nih.gov

Computational studies can also explore alternative reaction pathways. For example, they can assess the likelihood of spontaneous decomposition of this compound versus its enzymatic conversion. Theoretical calculations can help to rationalize experimental observations and guide the design of new experiments to probe the reaction mechanism. usfq.edu.ecrsc.orgrsc.org

| Reaction Type | Computational Approach | Predicted Mechanistic Details | Reference Analogous System |

| Enzymatic Cycloisomerization | QM/MM | Stepwise mechanism involving enolate intermediates. | 2-chloro-cis,cis-muconate with muconate cycloisomerase. sci-hub.st |

| Spontaneous Decomposition | DFT | Potential for various unimolecular reactions. | General studies on reaction prediction. nih.gov |

| Enzymatic Hydrolysis | QM/MM | Identification of catalytic residues and transition state structures. | General studies on hydrolase mechanisms. |

In Silico Design of Novel Biocatalysts for Fluorinated Compound Degradation

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel biocatalysts with enhanced activity and specificity for the degradation of this compound and other fluorinated compounds. portlandpress.com Computational enzyme design methods aim to predict mutations that will improve a desired catalytic property. rsc.org

Directed evolution has been successfully used to engineer dienelactone hydrolase variants with altered substrate specificity. rcsb.org Computational approaches can complement and accelerate this process. For instance, MD simulations and docking studies can be used to screen virtual libraries of enzyme mutants for their ability to bind this compound in a productive conformation. researchgate.net

Furthermore, computational methods can be used to design entirely new enzymatic functions. By understanding the mechanism of C-F bond activation from quantum chemical studies, it may be possible to engineer existing enzyme scaffolds, such as those of hydrolases or oxygenases, to perform this challenging reaction. portlandpress.com Data-driven approaches, combining computational screening with experimental validation, are becoming increasingly powerful in the discovery of enzymes with novel activities. portlandpress.com The ultimate goal is to develop robust and efficient biocatalysts that can be used for the bioremediation of environments contaminated with fluorinated pollutants.

Future Research Directions and Emerging Paradigms in 4 Fluoromuconolactone Research

Discovery of Uncharacterized Metabolic Branches and Enzymes

The complete metabolic pathway of 4-fluoromuconolactone remains partially unresolved. While its formation from 3-fluoro-cis,cis-muconate (B1243151) via the action of muconate cycloisomerases is established, its subsequent conversion is an area of active investigation. nih.gov Spontaneous decomposition of this compound to maleylacetate (B1240894) at a neutral pH is a slow process, suggesting that enzymatic catalysis is essential for its efficient degradation in biological systems. nih.govnih.gov

Initial studies have implicated dienelactone hydrolases in the conversion of this compound, as these enzymes are induced during the growth of various bacterial strains on 4-fluorobenzoate (B1226621). nih.gov However, experimental evidence from cell extracts of Pseudomonas putida suggests the involvement of at least one other hydrolytic enzyme in this process. nih.gov The identity and catalytic mechanism of these uncharacterized hydrolases are a primary focus for future research. Elucidating these novel enzymatic steps is crucial for a comprehensive understanding of the fluorinated aromatic compound degradation pathway.

Future research should prioritize the isolation and characterization of these novel enzymes. This will involve a combination of classical enzymology and modern molecular techniques to identify the genes encoding these proteins and to understand their substrate specificity and catalytic mechanisms.

Synthetic Biology and Metabolic Engineering for Enhanced Bioremediation Efficacy

The increasing prevalence of fluorinated organic pollutants necessitates the development of effective bioremediation strategies. nih.gov Synthetic biology and metabolic engineering offer powerful tools to design and construct microorganisms with enhanced capabilities for degrading these recalcitrant compounds. numberanalytics.comencyclopedia.pub By assembling novel metabolic pathways in robust microbial chassis, it is possible to create engineered strains that can efficiently mineralize pollutants like 4-fluorophenol (B42351). nih.gov

A key strategy in this area is the introduction of optimized degradation pathways into suitable host organisms. researchgate.net For instance, the genes responsible for the degradation of 4-fluorophenol to β-ketoadipate have been successfully expressed in Escherichia coli, resulting in a recombinant strain capable of completely degrading the pollutant. nih.gov This approach can be extended to enhance the degradation of this compound by introducing or engineering enzymes with high specificity and activity towards this intermediate.

Future efforts in this domain will focus on several key areas:

Pathway Optimization: Fine-tuning the expression of key enzymes in the degradation pathway to prevent the accumulation of toxic intermediates and to maximize the metabolic flux towards complete mineralization.

Host Engineering: Selecting and engineering microbial hosts that are tolerant to the toxic effects of fluorinated compounds and can thrive in contaminated environments. mdpi.com

Synthetic Consortia: Developing microbial consortia where the degradation pathway is distributed among different strains, allowing for a more robust and efficient bioremediation process. mdpi.complos.org

The table below outlines potential strategies for the metabolic engineering of microorganisms for enhanced this compound degradation.

| Strategy | Description | Potential Organism |

| Overexpression of Dienelactone Hydrolase | Increase the cellular concentration of dienelactone hydrolase to accelerate the conversion of this compound. | Pseudomonas putida |

| Directed Evolution of Muconate Cycloisomerase | Engineer muconate cycloisomerase to have a higher turnover rate for 3-fluoro-cis,cis-muconate, increasing the production of this compound for subsequent degradation. | Escherichia coli |

| Introduction of a Novel Hydrolytic Pathway | Clone and express newly discovered hydrolases specific for this compound into a robust chassis organism. | Bacillus subtilis |

| Biosensor-Driven Pathway Regulation | Develop a biosensor that detects this compound and regulates the expression of the degradation pathway, allowing for an adaptive response to pollutant levels. | Saccharomyces cerevisiae |

Cross-Disciplinary Integration of Omics Technologies (e.g., Metagenomics, Proteomics)

The advent of omics technologies has revolutionized the study of microbial metabolism and community dynamics. researchgate.netfrontlinegenomics.com Integrating genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the biological processes involved in the degradation of this compound. researchgate.nethumanspecificresearch.org

Metagenomics allows for the analysis of the collective genetic material from a microbial community, enabling the identification of novel genes and metabolic pathways involved in the degradation of fluorinated compounds without the need for cultivation. nih.gov This approach is particularly valuable for discovering uncharacterized enzymes and pathways from complex environmental samples.

Proteomics focuses on the large-scale study of proteins, providing insights into the functional state of an organism or community. enviro.wiki By analyzing the proteome of microorganisms grown in the presence of this compound, researchers can identify the key enzymes that are upregulated and are likely involved in its metabolism. enviro.wikifrontiersin.org Proteogenomics, which combines proteomic data with genomic information, can further enhance the identification and characterization of these proteins. enviro.wikinih.gov

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. frontlinegenomics.com This technology can be used to track the metabolic fate of this compound and to identify any bottleneck intermediates or side products, providing a detailed map of the degradation pathway.

The integration of these omics technologies will provide a systems-level understanding of this compound metabolism, from the genetic potential of the microbial community to the functional expression of proteins and the resulting metabolic fluxes.

Development of Novel Analytical Probes for In Situ Monitoring

The ability to monitor the concentration and distribution of this compound in real-time and in its natural environment is crucial for understanding its role in bioremediation and for assessing the efficacy of engineered microbial systems. The development of novel analytical probes for in situ monitoring is therefore a critical area of future research.

Current analytical methods often rely on sampling and subsequent analysis in the laboratory, which can be time-consuming and may not accurately reflect the dynamic changes occurring in the environment. Novel probes could overcome these limitations.

Future research in this area should focus on:

Fluorescent Probes: Designing and synthesizing small-molecule fluorescent probes that specifically bind to this compound and exhibit a change in their fluorescence properties upon binding. These probes could be used for microscopic imaging of this compound within cells or for macroscopic monitoring in bioreactors. The principles of fluorescence in situ hybridization (FISH), where probes are used to detect specific nucleic acid sequences, could be adapted to create probes for small molecules. nih.gov

Genetically Encoded Biosensors: Engineering proteins that bind to this compound and produce a detectable output, such as a change in fluorescence or luminescence. These biosensors could be expressed in living cells, allowing for real-time monitoring of intracellular concentrations of the target molecule.

Electrochemical Sensors: Developing electrodes modified with enzymes or other recognition elements that specifically interact with this compound. This interaction would generate an electrical signal proportional to the concentration of the analyte, enabling continuous and remote monitoring.

The development of such probes will provide invaluable tools for studying the dynamics of this compound in both laboratory and field settings, accelerating research in its metabolism and bioremediation.

Q & A

Basic Research Questions

Q. How is 4-Fluoromuconolactone synthesized enzymatically from 4-fluorobenzoate in bacterial systems?

- Methodological Answer: The compound is formed via bacterial degradation pathways involving Pseudomonas cepacia and Alcaligenes eutrophus strains. Key enzymes include muconate cycloisomerases and dienelactone hydrolases. For example, A. eutrophus JMP134 catalyzes the conversion of 3-fluoro-cis,cis-muconate into this compound as the primary product . Purification steps involve ammonium sulfate fractionation, DEAE-cellulose chromatography, and HPLC analysis to confirm product integrity .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer: Stability is pH-dependent. At pH 7.2, the compound has a half-life of ~43 hours, decomposing into products like cis-acetylacrylate (3% yield) and trace dienelactones. Acidic conditions (pH 1.1–3.2) stabilize the compound but favor distinct intermediates (e.g., compounds X and Y). Researchers must control pH during experiments and use buffers like Tris-HCl or phosphate to mitigate spontaneous degradation .

Q. What spectroscopic methods are employed to confirm the structural integrity of this compound during purification?

- Methodological Answer: UV-Vis spectroscopy (205 nm, 280 nm), high-resolution H and C NMR, and mass spectrometry are critical. For instance, H NMR reveals characteristic signals for methylene protons (δ 2.7–3.1 ppm) and fluorinated carbons (1J(C,F) = 227.5 Hz). IR spectroscopy confirms carbonyl (1700–1750 cm) and lactone (1250 cm) functional groups .

Advanced Research Questions

Q. How do pH variations affect the spontaneous decomposition pathways of this compound, and what are the key analytical techniques to characterize its degradation products?

- Methodological Answer: At pH >7, decomposition yields cis-acetylacrylate and unidentified intermediates (X, Y). At pH 3.2, compound X dominates, while pH 1.1 favors compound Y. HPLC with UV detection (205–240 nm) is used to track degradation kinetics. For structural elucidation, tandem MS and F NMR can resolve fluorinated intermediates. Control experiments must account for non-enzymatic reactions, particularly in neutral-to-alkaline conditions .

Q. How do muconate cycloisomerases from different bacterial sources influence the stereochemical outcome of this compound formation?

- Methodological Answer: Enzymes from A. eutrophus 335 and P. cepacia exhibit distinct stereoselectivity. C NMR data (e.g., C-3 chemical shifts at δ 76.5 ppm) confirm (+)-4-fluoromuconolactone as the dominant enantiomer. Comparative assays using purified cycloisomerases under standardized pH (7.0–7.5) and temperature (23–30°C) reveal species-specific coupling constants (e.g., 2J(C,F) = 27 Hz in A. eutrophus products) .

Q. What conflicting evidence exists regarding the enzymatic hydrolysis of this compound, and how can researchers reconcile these discrepancies?

- Methodological Answer: While dienelactone hydrolases are implicated in hydrolysis, P. putida A3.12 extracts show activity without detectable hydrolase levels, suggesting alternative enzymes (e.g., 3-oxoadipate enol-lactone hydrolase). To resolve this, researchers should perform enzyme inhibition assays, use knockout mutants, and compare kinetic parameters (e.g., , ) across bacterial strains .

Q. How does UV irradiation influence the isomerization of degradation intermediates like cis-acetylacrylate derived from this compound?

- Methodological Answer: UV light (254 nm) induces cis-to-trans isomerization of acetylacrylate. Experimental protocols involve irradiating aqueous solutions (0.1–0.5 mM) under controlled pH (3.6–8.5) and monitoring via HPLC. Quantification requires calibration with authentic standards, as UV-Vis spectra shift (e.g., from 240 nm to 195 nm) during isomerization .

Q. What methodological challenges arise when quantifying non-enzymatic decomposition products of this compound, and how can they be addressed?

- Methodological Answer: Challenges include overlapping HPLC peaks (e.g., dienelactones vs. acetylacrylates) and pH-sensitive product ratios. Solutions: (1) Use ion-pair chromatography (e.g., tetrabutylammonium acetate) to improve resolution; (2) Employ time-course studies to distinguish primary (e.g., maleoylacetate) vs. secondary products; (3) Validate results with F NMR to track fluorine-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.